Dipropofol-d32
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Overview
Description
Dipropofol-d32 is a deuterated form of dipropofol, a dimeric compound of propofolThis compound is primarily used in scientific research due to its unique isotopic properties, which allow for detailed tracking and analysis in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dipropofol-d32 involves the reaction of propofol with dihalogen acids and their derivatives under alkaline conditions to form diesters. These diesters are then reacted with phosphoric acid, thiophosphoric acid, and their derivatives to obtain water-soluble dipropofol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in maintaining the isotopic integrity of this compound .
Chemical Reactions Analysis
Types of Reactions
Dipropofol-d32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Dipropofol-d32 has a wide range of applications in scientific research:
Chemistry: Used in studies involving reaction mechanisms and isotopic labeling.
Biology: Employed in metabolic studies to track biochemical pathways.
Industry: Utilized in the development of new anesthetic agents and in pharmacokinetics research.
Mechanism of Action
Dipropofol-d32 exerts its effects primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via GABA-A receptors. This action results in the hyperpolarization of neuronal membranes, reducing neuronal excitability and providing anticonvulsant effects . Additionally, this compound has been shown to possess antioxidative and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
Propofol: The monomeric form of dipropofol, widely used as an anesthetic.
Butylated hydroxyanisole (BHA): An antioxidant with similar phenolic structure.
2,6-Dimethylphenol: Another phenolic compound with antioxidant properties.
Uniqueness of Dipropofol-d32
This compound stands out due to its enhanced antioxidant activity compared to its monomeric counterparts. The dimeric structure of this compound provides greater stability and efficacy in scavenging free radicals, making it a valuable compound in both research and potential therapeutic applications .
Properties
Molecular Formula |
C24H34O2 |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
3,5-dideuterio-4-[2,6-dideuterio-3,5-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-hydroxyphenyl]-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D,10D,11D,12D,13D,14D,15D,16D |
InChI Key |
QAISRHCMPQROAX-QCGKCTFQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C2=C(C(=C(C(=C2[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Origin of Product |
United States |
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